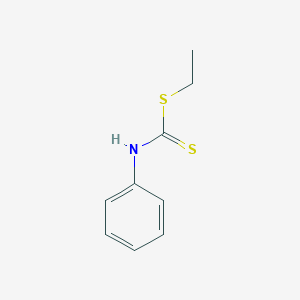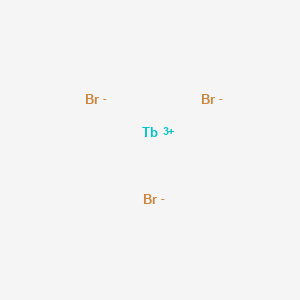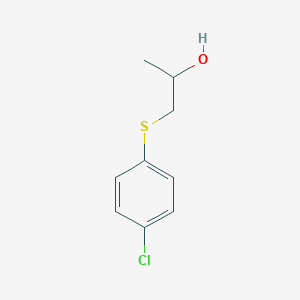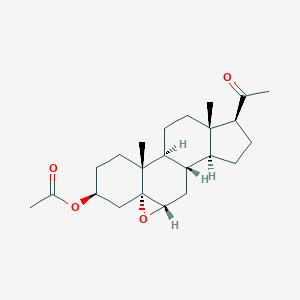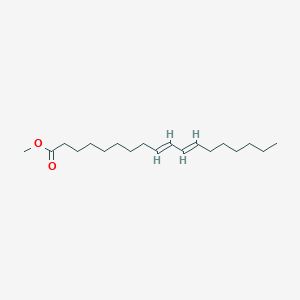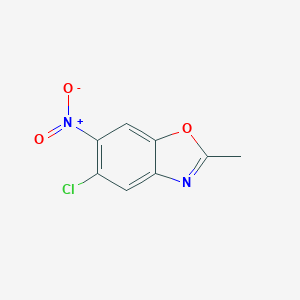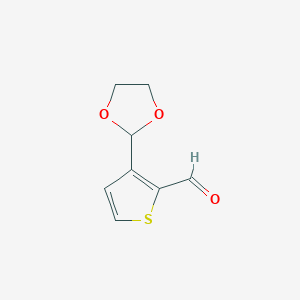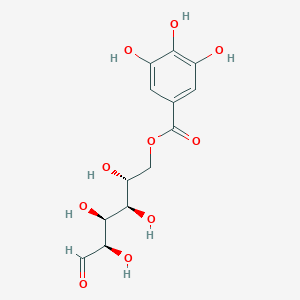
Indium sulfide (In2S3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indium sulfide (In2S3) is an inorganic compound composed of indium and sulfur. It is known for its distinctive orange-red to red color and characteristic sulfur odor. Indium sulfide is insoluble in water and most organic solvents but decomposes in common mineral acids, releasing hydrogen sulfide gas . This compound exists in three polymorphic forms: α-In2S3, β-In2S3, and γ-In2S3, with β-In2S3 being the most stable at room temperature .
準備方法
Indium sulfide can be synthesized through various methods. One common laboratory method involves the reaction of indium chloride with sodium sulfide in the presence of a surfactant like sodium dodecyl sulfate to produce indium sulfide quantum dots at room temperature and atmospheric pressure . Industrially, indium sulfide can be produced by heating indium trioxide in a quartz tube under a stream of purified hydrogen sulfide gas at temperatures ranging from 500°C to 700°C .
化学反応の分析
Indium sulfide undergoes several types of chemical reactions:
Oxidation: Indium sulfide can be oxidized to form indium oxide and sulfur dioxide.
Reduction: It can be reduced by hydrogen gas to form indium metal and hydrogen sulfide.
Substitution: Indium sulfide reacts with mineral acids to produce indium salts and hydrogen sulfide gas.
Common reagents used in these reactions include hydrogen gas for reduction and mineral acids like hydrochloric acid for substitution reactions. The major products formed from these reactions are indium metal, indium salts, and hydrogen sulfide gas .
科学的研究の応用
Indium sulfide has a wide range of scientific research applications due to its unique properties:
Optoelectronics: It is used in the fabrication of photodetectors and solar cells due to its suitable band gap and photoconductive properties.
Photocatalysis: Indium sulfide-based photocatalysts are employed in hydrogen production and water cleaning applications.
Biological Imaging: Indium sulfide quantum dots are used in biological imaging due to their excellent optical properties.
Gas Sensors: Indium sulfide is used in gas sensors for detecting various gases.
作用機序
The mechanism by which indium sulfide exerts its effects is primarily through its semiconductor properties. In optoelectronic applications, indium sulfide absorbs light and generates electron-hole pairs, which are then separated and collected to produce an electric current . In photocatalytic applications, indium sulfide absorbs visible light, generating electron-hole pairs that participate in redox reactions to produce hydrogen gas or degrade pollutants .
類似化合物との比較
Indium sulfide is often compared with other metal sulfides like cadmium sulfide (CdS) and zinc sulfide (ZnS). Unlike cadmium sulfide, which is toxic, indium sulfide is considered to have lower toxicity, making it a safer alternative for use in solar cells and other applications . Zinc sulfide, on the other hand, has a wider band gap compared to indium sulfide, making it less suitable for visible light applications .
Similar compounds include:
- Cadmium sulfide (CdS)
- Zinc sulfide (ZnS)
- Gallium sulfide (Ga2S3)
Indium sulfide’s unique combination of lower toxicity and suitable band gap makes it a promising material for various technological applications.
特性
CAS番号 |
12030-14-7 |
|---|---|
分子式 |
InS |
分子量 |
146.89 g/mol |
IUPAC名 |
sulfanylideneindium |
InChI |
InChI=1S/In.S |
InChIキー |
GKCNVZWZCYIBPR-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[In+3].[In+3] |
正規SMILES |
S=[In] |
Key on ui other cas no. |
12030-24-9 37231-03-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
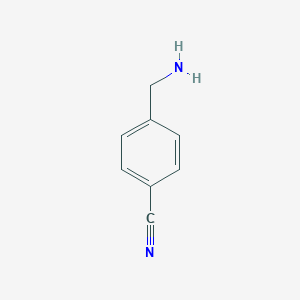
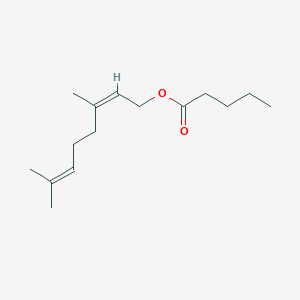
![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)
